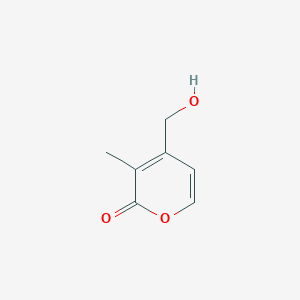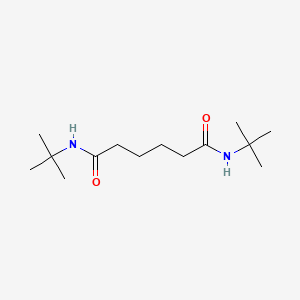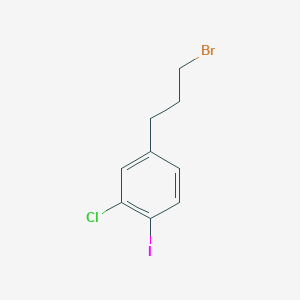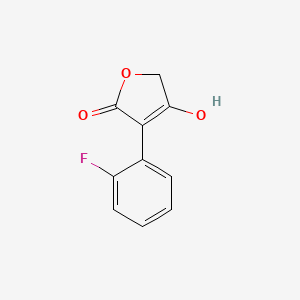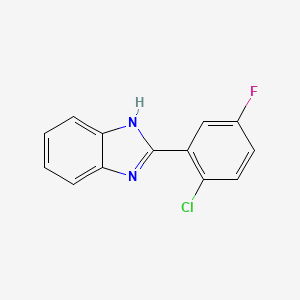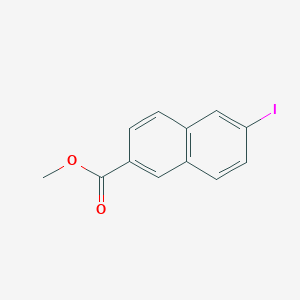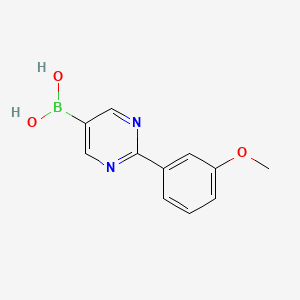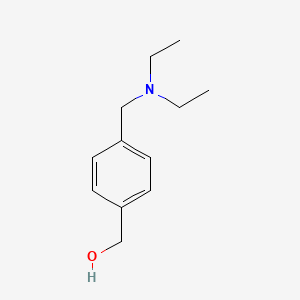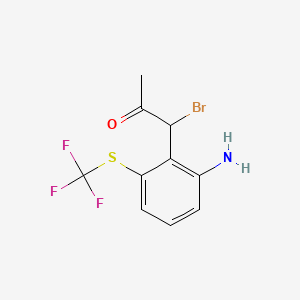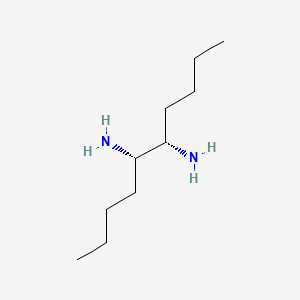
(5S,6S)-decane-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-decane-5,6-diamine is an organic compound with the molecular formula C10H24N2. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a decane backbone. The (5S,6S) notation indicates the specific stereochemistry of the molecule, with both amine groups located on the fifth and sixth carbon atoms in the S-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (5S,6S)-decane-5,6-diamine involves the asymmetric hydrogenation of a suitable precursor, such as a diketone or a diester. This process typically uses chiral catalysts to ensure the correct stereochemistry.
Reductive Amination: Another method involves the reductive amination of a decane-5,6-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric hydrogenation processes due to their efficiency and high yield. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (5S,6S)-decane-5,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives such as amides, ureas, or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, and carbamoyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, ureas, carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
(5S,6S)-decane-5,6-diamine is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique stereochemistry can be exploited to create drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its ability to form stable cross-links makes it valuable in materials science.
Wirkmechanismus
The mechanism by which (5S,6S)-decane-5,6-diamine exerts its effects depends on its specific application. In enzyme studies, it acts as a ligand, binding to the active site of the enzyme and influencing its activity. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The exact pathways involved can vary widely depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6R)-decane-5,6-diamine: The enantiomer of (5S,6S)-decane-5,6-diamine, with opposite stereochemistry.
(5S,6S)-octane-5,6-diamine: A shorter-chain analogue with similar chemical properties.
(5S,6S)-dodecane-5,6-diamine: A longer-chain analogue with similar chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and chain length. Its (5S,6S) configuration provides distinct chiral properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C10H24N2 |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
(5S,6S)-decane-5,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
TZUBFUIDRMUKIX-UWVGGRQHSA-N |
Isomerische SMILES |
CCCC[C@@H]([C@H](CCCC)N)N |
Kanonische SMILES |
CCCCC(C(CCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
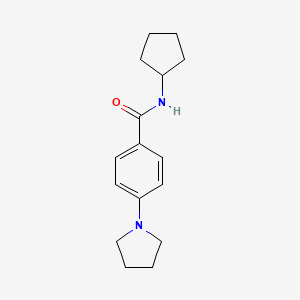
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)
